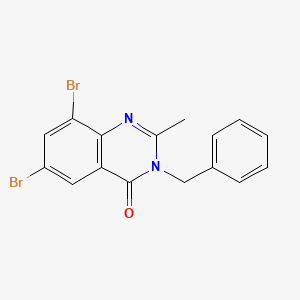
Cyclobrassinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclobrassinone is an organic compound belonging to the class of indoles, which are characterized by an indole moiety consisting of a pyrrole ring fused to benzene to form 2,3-benzopyrrole . This compound has been detected in brassicas, a group of plants that includes broccoli, cabbage, and mustard . This compound is a phytoalexin, a type of secondary metabolite produced by plants in response to stress or pathogen attack .
Métodos De Preparación
Cyclobrassinone can be synthesized through various chemical routes. One common method involves the reaction of indole derivatives with specific reagents under controlled conditions. The exact synthetic routes and reaction conditions can vary, but typically involve the use of catalysts and specific temperature and pressure settings to achieve the desired product
Análisis De Reacciones Químicas
Cyclobrassinone undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts or specific reaction conditions.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Cyclobrassinone has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It is studied for its unique chemical properties and potential as a precursor for synthesizing other complex molecules.
Biology: As a phytoalexin, this compound plays a role in plant defense mechanisms, making it a subject of interest in plant biology and agriculture.
Mecanismo De Acción
The mechanism by which cyclobrassinone exerts its effects involves its interaction with specific molecular targets and pathways. As a phytoalexin, it is produced in response to pathogen invasion and other stress factors. It exhibits antimicrobial activity, helping to protect the plant from infections . The exact molecular targets and pathways involved in its action are still under investigation, but it is known to interfere with the growth and development of pathogens.
Comparación Con Compuestos Similares
Cyclobrassinone is similar to other phytoalexins produced by brassicas, such as brassinin, spirobrassinin, and methoxybrassinin These compounds share structural similarities and are all involved in plant defense mechanisms this compound is unique in its specific chemical structure and the particular conditions under which it is produced
Propiedades
Número CAS |
156953-82-1 |
|---|---|
Fórmula molecular |
C11H8N2O2S |
Peso molecular |
232.26 g/mol |
Nombre IUPAC |
2-methoxy-9H-[1,3]thiazino[6,5-b]indol-4-one |
InChI |
InChI=1S/C11H8N2O2S/c1-15-11-13-9(14)8-6-4-2-3-5-7(6)12-10(8)16-11/h2-5,12H,1H3 |
Clave InChI |
YCFLCHMHGBXTCU-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC(=O)C2=C(S1)NC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



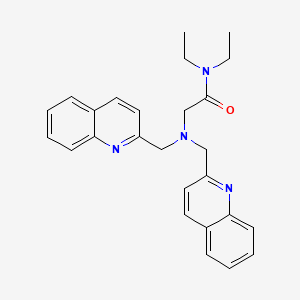
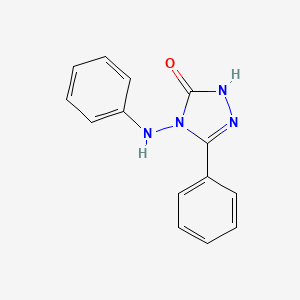
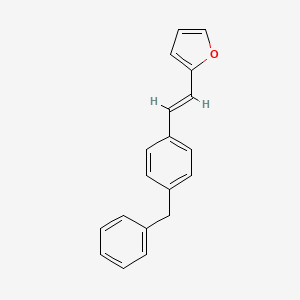
![4-[(2,5-Dichlorophenyl)methyl]piperidin-4-amine](/img/structure/B12915085.png)
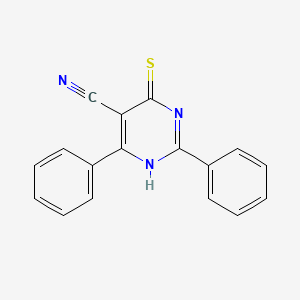
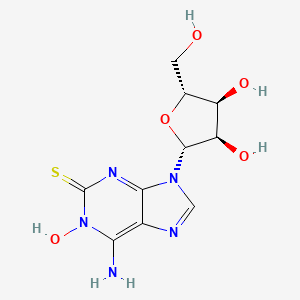
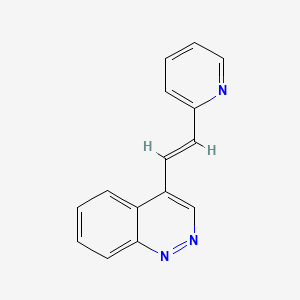
![Ethyl 2-aminocyclohepta[b]pyrrole-3-carboxylate](/img/structure/B12915107.png)

![3-[(5-Nitro-2-furyl)methyleneamino]thiazolidin-2-one](/img/structure/B12915112.png)
![2-[(4-Chlorobenzene-1-sulfonyl)methyl]-5-nitrofuran](/img/structure/B12915122.png)
![2,3,9,10-Tetramethoxyisoindolo[2,1-b]isoquinolin-5(7H)-one](/img/structure/B12915130.png)
